molecular formula C12H18FNO2 B1524502 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol CAS No. 1354958-93-2

1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol

Cat. No.: B1524502
CAS No.: 1354958-93-2
M. Wt: 227.27 g/mol
InChI Key: NJMYSFPGWUYLAQ-UHFFFAOYSA-N
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Description

1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol is an organic compound with a complex structure that includes a fluorinated aromatic ring, an ethoxy group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nucleophilic Substitution: A fluorinated aromatic compound undergoes nucleophilic substitution with a dimethylaminoethanol derivative.

    Etherification: The resulting intermediate is then subjected to etherification to introduce the ethoxy group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting a response. Detailed studies on its mechanism of action are ongoing to fully understand its potential.

Comparison with Similar Compounds

  • 1-{2-[2-(Dimethylamino)ethoxy]-4-fluorophenyl}ethan-1-ol
  • 1-{2-[2-(Dimethylamino)ethoxy]-5-fluorophenyl}ethan-1-ol
  • 1-{2-[2-(Dimethylamino)ethoxy]-3-fluorophenyl}ethan-1-ol

Uniqueness: 1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol is unique due to the position of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for distinct interactions and properties compared to its analogs.

Properties

IUPAC Name

1-[2-[2-(dimethylamino)ethoxy]-6-fluorophenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2/c1-9(15)12-10(13)5-4-6-11(12)16-8-7-14(2)3/h4-6,9,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYSFPGWUYLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)OCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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